molecular formula C18H17BrN2O3S2 B14123116 (E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 1007014-97-2

(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No.: B14123116
CAS No.: 1007014-97-2
M. Wt: 453.4 g/mol
InChI Key: YLSHSYIJZPZQDV-UHFFFAOYSA-N
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Description

(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a bromo-methylbenzo[d]thiazolylidene moiety, and a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of (E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzylsulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the bromo-methylbenzo[d]thiazolylidene group through a series of substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like hydroxide, cyanide, or amines.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a critical biochemical pathway. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological properties.

Properties

CAS No.

1007014-97-2

Molecular Formula

C18H17BrN2O3S2

Molecular Weight

453.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)propanamide

InChI

InChI=1S/C18H17BrN2O3S2/c1-21-17-14(19)8-5-9-15(17)25-18(21)20-16(22)10-11-26(23,24)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3

InChI Key

YLSHSYIJZPZQDV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)SC1=NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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